Lipophilicity Advantage: XLogP3‑AA Value Relative to Dichloro and Methoxy Analogs
The target compound exhibits a computed XLogP3‑AA of 2.9 [1], which occupies an intermediate lipophilicity space. The 2,4‑dichloro‑5‑methylphenyl analogue (CAS 1334371‑43‑5) is expected to be substantially more lipophilic owing to the electron‑withdrawing chlorine atoms, while the 2‑methoxyphenyl analogue (CAS 1351608‑53‑1) is predicted to be less lipophilic due to the polar methoxy group. This positions CAS 1251621‑90‑5 as a balanced‑lipophilicity candidate for CNS target engagement, where overly high or low logP can impair blood‑brain barrier penetration or solubility.
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | 2,4‑Dichloro‑5‑methylphenyl analogue (predicted higher); 2‑Methoxyphenyl analogue (predicted lower); baseline class average for oral CNS drugs ~2–4 |
| Quantified Difference | Qualitative class‑level inference; no experimentally determined logP/logD data available for direct head‑to‑head comparison. |
| Conditions | Computed descriptor (XLogP3 v3.0, PubChem 2021.05.07) [1] |
Why This Matters
Procurement for CNS‑oriented screening campaigns should prioritize compounds with lipophilicity in the 2–4 range to balance passive permeability and solubility, and CAS 1251621‑90‑5 falls within this window, whereas chlorinated analogs may exceed optimal lipophilicity.
- [1] PubChem Compound Summary for CID 52417257: 2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole. National Center for Biotechnology Information, 2025. View Source
